Danicamtiv is synthesized through complex chemical reactions involving various organic compounds, including pyrazole, piperidine, and oxazole derivatives. It falls under the category of small molecule drugs aimed at improving cardiac function by enhancing the contractile properties of heart muscle cells .
The synthesis of Danicamtiv involves multiple steps, which include the formation of key intermediates that undergo specific reactions. Although the proprietary nature of the detailed synthetic routes limits public disclosure, it is known that fluorination and sulfonylation reactions play significant roles in its preparation. The synthesis likely includes the following steps:
Danicamtiv's structure can be represented by its InChI Key (NREKKBAMVWQRES-MRXNPFEDSA-N) and its canonical SMILES notation (CC(C1CCN(CC1)C(=O)NC2=NOC=C2)(F)S(=O)(=O)C3=CN(N=C3C(F)F)C).
The compound features several functional groups that contribute to its biological activity, including sulfonyl groups and fluorinated components that enhance its binding affinity to target proteins.
Danicamtiv undergoes various chemical reactions that can alter its structure and functionality:
These reactions are crucial for understanding how Danicamtiv can be modified for improved efficacy or reduced side effects.
Danicamtiv enhances cardiac contractility primarily by increasing the interaction between myosin and actin filaments within cardiac muscle cells. It does this without significantly altering intracellular calcium levels, which is critical for maintaining normal cardiac function.
Key findings from studies indicate that Danicamtiv improves left ventricular ejection fraction and fractional shortening while also affecting diastolic performance at higher concentrations. This dual effect suggests that while it enhances systolic function, it may limit diastolic performance if not carefully dosed .
Danicamtiv exhibits several notable physical and chemical properties:
These properties are crucial for formulating Danicamtiv into a viable pharmaceutical product.
Danicamtiv has shown promise in various scientific applications:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: